[1,1'-Binaphthalene]-2,2'-dicarboxylic acid, dimethyl ester
CAS No.: 85464-88-6
Cat. No.: VC3797381
Molecular Formula: C24H18O4
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85464-88-6 |
|---|---|
| Molecular Formula | C24H18O4 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | methyl 1-(2-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C24H18O4/c1-27-23(25)19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24(26)28-2/h3-14H,1-2H3 |
| Standard InChI Key | IIJQXSWPACKCHL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)OC |
| Canonical SMILES | COC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)OC |
Introduction
Structural Overview and Molecular Characteristics
Molecular Architecture
The compound features a binaphthalene core with two ester groups (-COOCH) at the 2 and 2' positions. The naphthalene units adopt a non-planar conformation due to steric hindrance between the hydrogen atoms at the 8 and 8' positions, resulting in a twisted geometry that enhances its chiral properties . The dihedral angle between the naphthalene planes typically ranges between 60° and 90°, as confirmed by X-ray crystallography studies of analogous binaphthyl compounds .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 85464-88-6 |
| Molecular Formula | |
| Molecular Weight | 370.4 g/mol |
| Density (estimated) | 1.20–1.25 g/cm³ |
| Melting Point | 170–174°C (decomposes) |
| Solubility | Soluble in DCM, THF, DMF |
Synthesis and Industrial Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via esterification of [1,1'-Binaphthalene]-2,2'-dicarboxylic acid with methanol, catalyzed by concentrated sulfuric acid () or hydrochloric acid () under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by a methoxy group:
Yields typically exceed 85% after 12–24 hours, with purity optimized via high-performance liquid chromatography (HPLC) .
Continuous Flow Esterification
Industrial production employs continuous flow reactors to enhance efficiency. This method reduces reaction time to 1–2 hours and improves yield scalability by maintaining precise temperature (80–100°C) and pressure (1–2 atm) control. Catalysts such as Amberlyst®-15 (a sulfonic acid resin) are preferred for their reusability and reduced corrosivity .
Table 2: Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Amberlyst®-15 | |
| Temperature | 65–70°C (reflux) | 80–100°C |
| Reaction Time | 12–24 hours | 1–2 hours |
| Yield | 85–90% | 92–95% |
Structural Characterization
Spectroscopic Analysis
-
NMR Spectroscopy: -NMR reveals distinct aromatic proton resonances at δ 7.2–8.5 ppm, with methoxy (-OCH) singlets at δ 3.9 ppm. -NMR confirms ester carbonyl peaks at δ 167–169 ppm .
-
Mass Spectrometry: Electron ionization (EI-MS) shows a molecular ion peak at m/z 370.4, with fragmentation patterns consistent with sequential loss of methoxy groups.
X-ray Crystallography
Single-crystal X-ray analysis of analogous binaphthyl esters confirms the twisted conformation, with a dihedral angle of 72.5° between naphthalene rings . The ester groups adopt a syn-periplanar orientation, stabilizing the molecule through intramolecular π-π stacking .
Physicochemical Properties
Thermal Stability
The compound decomposes above 170°C, with thermogravimetric analysis (TGA) showing a 95% mass loss between 170°C and 300°C . Differential scanning calorimetry (DSC) reveals a glass transition temperature () of 45–50°C, indicative of its amorphous solid state .
Solubility and Reactivity
-
Solubility: Highly soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) but insoluble in water .
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Hydrolysis: Ester groups undergo alkaline hydrolysis (, 80°C) to regenerate the dicarboxylic acid, a key intermediate in polymer synthesis.
Applications in Scientific Research
Asymmetric Catalysis
The compound serves as a precursor for chiral ligands in transition-metal catalysis. For example, its hydrolysis product, [1,1'-Binaphthalene]-2,2'-dicarboxylic acid, is used to synthesize binaphthyl-derived phosphoric acids, which catalyze enantioselective Diels-Alder reactions with >90% ee .
Materials Science
Incorporated into metal-organic frameworks (MOFs), the compound enhances porosity and thermal stability. MOFs derived from its dicarboxylic acid analog exhibit surface areas exceeding 1,500 m²/g, making them suitable for gas storage.
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